Cas no 13321-76-1 (Phenol, 2,4-dibromo-5-methyl-)

Phenol, 2,4-dibromo-5-methyl-, is a brominated phenolic compound with the molecular formula C₇H₆Br₂O. This halogenated derivative exhibits enhanced reactivity due to the presence of bromine substituents at the 2- and 4-positions, as well as a methyl group at the 5-position. Its structural features make it a valuable intermediate in organic synthesis, particularly for electrophilic aromatic substitution reactions. The compound’s high purity and stability under standard conditions ensure consistent performance in applications such as agrochemical and pharmaceutical manufacturing. Its brominated aromatic framework also lends utility in flame retardant formulations. Proper handling is advised due to its potential reactivity and toxicity.
Phenol, 2,4-dibromo-5-methyl- structure
Phenol, 2,4-dibromo-5-methyl- structure
Product Name:Phenol, 2,4-dibromo-5-methyl-
CAS No:13321-76-1
MF:C7H6Br2O
MW:265.929940700531
MDL:MFCD33484630
CID:1232461
PubChem ID:12336211
Update Time:2025-11-01

Phenol, 2,4-dibromo-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4-dibromo-5-methyl-
    • 2,4-dibromo-5-methylphenol
    • 4,6-Dibromo-m-cresol
    • 4,6-Dibromo-3-methylphenol
    • 38621-20-4
    • DTXSID70191939
    • AKOS024119263
    • 4,6-Dibromocresol
    • MFCD33484630
    • SY293484
    • SCHEMBL10907457
    • 13321-76-1
    • Phenol, 2,4-dibromo-5(or 6)-methyl-
    • ADALAQNFYPXDMH-UHFFFAOYSA-N
    • MDL: MFCD33484630
    • Inchi: 1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
    • InChI Key: ADALAQNFYPXDMH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C)O)Br

Computed Properties

  • Exact Mass: 263.87848
  • Monoisotopic Mass: 263.87854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Phenol, 2,4-dibromo-5-methyl- Pricemore >>

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Additional information on Phenol, 2,4-dibromo-5-methyl-

Phenol, 2,4-dibromo-5-methyl- (CAS No. 13321-76-1): A Versatile Intermediate in Modern Chemical Synthesis

Phenol, 2,4-dibromo-5-methyl-, with the chemical formula C₇H₅Br₂O, is a significant intermediate in the field of organic synthesis. Its molecular structure, characterized by a phenolic ring substituted with two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position, endows it with unique reactivity and utility in various chemical applications. This compound, identified by its CAS number 13321-76-1, has garnered attention in recent years due to its role in the development of pharmaceuticals, agrochemicals, and specialty materials.

The synthesis of Phenol, 2,4-dibromo-5-methyl- typically involves bromination of toluene or its derivatives. The precise positioning of bromine atoms on the aromatic ring is achieved through controlled conditions and catalysts, ensuring high selectivity. This process highlights the compound's importance as a building block in fine chemical manufacturing.

In pharmaceutical research, Phenol, 2,4-dibromo-5-methyl- serves as a precursor for numerous bioactive molecules. Its brominated aromatic core is particularly valuable in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. Recent studies have demonstrated its utility in designing novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurological disorders. The bromine atoms facilitate further functionalization via cross-coupling reactions, allowing for the introduction of diverse pharmacophores.

The agrochemical industry also benefits from the versatility of Phenol, 2,4-dibromo-5-methyl-. Derivatives of this compound have been explored as intermediates in the synthesis of herbicides and fungicides. Their structural features contribute to enhanced stability and bioavailability, crucial factors for effective crop protection. Current research focuses on optimizing synthetic routes to improve yield and reduce environmental impact while maintaining efficacy.

Beyond pharmaceuticals and agrochemicals, Phenol, 2,4-dibromo-5-methyl- finds applications in material science. Its aromatic structure makes it a candidate for polymer additives that improve flame retardancy and thermal stability. Additionally, it is being investigated for use in organic electronic materials, where its electron-withdrawing properties can be leveraged to enhance charge transport in semiconductors.

The chemical reactivity of Phenol, 2,4-dibromo-5-methyl- allows for diverse transformations that make it indispensable in synthetic chemistry. For instance, nucleophilic aromatic substitution reactions enable the introduction of nitrogen-containing groups, expanding its utility in medicinal chemistry. Furthermore, palladium-catalyzed cross-coupling reactions facilitate the connection of different molecular fragments, enabling the construction of complex scaffolds with tailored biological activities.

In conclusion, Phenol, 2,4-dibromo-5-methyl- (CAS No. 13321-76-1) is a multifaceted compound with broad applications across multiple industries. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in addressing contemporary challenges in medicine and agriculture. As research progresses, new methodologies for its production and functionalization will continue to emerge, further solidifying its place as a cornerstone of modern chemical innovation.

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